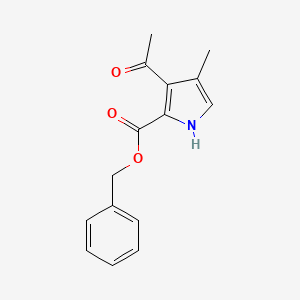
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including carbamoyl, benzamido, and ester groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Substituents: The thiophene core is then functionalized with the appropriate substituents
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Applications De Recherche Scientifique
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the functional groups present and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(phenylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate: Similar structure but lacks the chloro substituents.
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate: Similar but with fewer chloro substituents.
Uniqueness
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to the presence of multiple chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to certain biological targets or alter its physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C22H18Cl2N2O4S |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-11-4-9-15(10-16(11)24)25-20(28)18-12(2)17(22(29)30-3)21(31-18)26-19(27)13-5-7-14(23)8-6-13/h4-10H,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
UTISKQJWBBVHLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)






![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)

